L-LEUCINE-N-T-BOC:H2O (1-13C)
CAS No.:
Cat. No.: VC3685773
Molecular Formula:
Molecular Weight: 232.28
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 232.28 |
|---|
Introduction
Chemical Identity and Structural Characteristics
L-LEUCINE-N-T-BOC:H2O (1-13C) is a stable isotope-enriched derivative of the essential amino acid leucine. The compound features a 13C isotope at the carboxyl carbon position (C-1), distinguishing it from its non-labeled counterpart. This specialized labeling pattern makes it particularly valuable for spectroscopic studies and metabolic investigations where precise tracking of the carboxyl carbon is required.
Chemical Nomenclature and Identification
The compound is formally identified as N-(tert-Butoxycarbonyl)-L-leucine-1-13C hydrate. Its chemical identity is established through several key parameters:
| Parameter | Value |
|---|---|
| Unlabeled CAS Number | 13139-15-6 |
| Labeled CAS Number | 201740-80-9 |
| Linear Formula | (CH3)2CHCH2CH(NH-t-BOC)*COOH |
| Molecular Weight | 232.28 g/mol |
| Chemical Purity | 98% |
| Reference Code | CLM-2155-1 |
The asterisk (*) in the linear formula indicates the position of the 13C isotope label at the carboxyl carbon . This specific labeling pattern provides a unique spectroscopic signature that can be leveraged in various analytical applications.
Structural Properties and Conformation
The molecule consists of the leucine backbone with a tert-butyloxycarbonyl protecting group attached to the amino nitrogen. The hydrate form contains one water molecule associated with the crystal structure. Key structural characteristics include:
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An S-configuration at the alpha carbon, preserving the L-stereochemistry of the parent amino acid
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A tert-butyloxycarbonyl group protecting the alpha-amino function
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A free carboxylic acid group enriched with 13C isotope
The compound's structure contributes to its unique physical properties and chemical reactivity, particularly in the context of peptide synthesis and isotopic labeling studies.
Physical and Chemical Properties
L-LEUCINE-N-T-BOC:H2O (1-13C) possesses distinctive physical and chemical properties that influence its handling, storage, and application in research settings.
Physical Properties
The compound presents as a white to off-white crystalline solid with specific physical parameters:
These physical properties closely resemble those of the non-labeled analog, with slight variations due to the isotopic substitution effect.
Chemical Properties and Reactivity
The chemical reactivity of L-LEUCINE-N-T-BOC:H2O (1-13C) is governed by several functional groups:
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The carboxylic acid group (13C-enriched) can participate in esterification, amidation, and decarboxylation reactions
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The BOC-protected amino group remains relatively inert under mild conditions but can be selectively deprotected under acidic conditions
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The hydrophobic leucine side chain contributes to solubility characteristics and folding behaviors in peptide contexts
The compound shows differential solubility patterns, being readily soluble in organic solvents such as dichloromethane and dimethylformamide, while exhibiting limited solubility in water . This solubility profile influences its application in various synthetic and analytical procedures.
Synthesis and Production Methods
The preparation of L-LEUCINE-N-T-BOC:H2O (1-13C) involves specialized synthetic approaches to incorporate both the BOC protecting group and the 13C isotope at the carboxyl position.
Isotopic Labeling Strategies
The 13C isotope incorporation at the carboxyl position typically employs one of several approaches:
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Direct carboxylation of suitably protected leucine derivatives using 13C-enriched carbon dioxide
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Total synthesis from 13C-labeled precursors
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Enzymatic incorporation of 13C-labeled components
These methods allow for precise positioning of the isotopic label, ensuring high isotopic purity necessary for sensitive analytical applications.
Protection Chemistry
The BOC protection strategy involves reaction of the amino group with di-tert-butyl dicarbonate or related reagents under basic conditions. This protection is essential for:
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Preventing unwanted side reactions at the amino group during synthetic manipulations
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Controlling reactivity in peptide synthesis applications
The combined approach yields L-LEUCINE-N-T-BOC:H2O (1-13C) with chemical purity of typically 98% and isotopic enrichment of 99% at the carboxyl position .
Analytical Characterization
L-LEUCINE-N-T-BOC:H2O (1-13C) exhibits distinctive spectroscopic properties that facilitate its identification and purity assessment.
Spectroscopic Properties
The 13C-enrichment at the carboxyl position creates unique spectroscopic signatures:
NMR Spectroscopy
The 13C-NMR spectrum shows an enhanced signal for the carboxyl carbon, with characteristic chemical shift values. The compound's hydrate form may show specific hydration-related shifts compared to the anhydrous form .
Mass Spectrometry
Mass spectrometric analysis reveals a molecular ion peak corresponding to the expected molecular weight of 232.28 g/mol, with distinctive fragmentation patterns reflecting the BOC group and the leucine backbone .
Chromatographic Behavior
The compound exhibits characteristic retention times in various chromatographic systems, influenced by:
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The hydrophobic leucine side chain
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The polar carboxylic acid function
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The lipophilic BOC protecting group
These properties can be leveraged for purity assessment and separation from synthetic byproducts.
Applications in Research and Industry
L-LEUCINE-N-T-BOC:H2O (1-13C) serves diverse purposes in scientific research and industrial applications.
Peptide Synthesis
As a protected amino acid building block, it plays a crucial role in solid-phase and solution-phase peptide synthesis:
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The BOC protection strategy allows for orthogonal protection schemes in complex peptide synthesis
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The 13C label enables tracking of the carboxyl carbon through peptide bond formation
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The crystalline hydrate form provides stability and defined stoichiometry for synthesis applications
Metabolic Studies and Isotope Tracing
The strategic 13C labeling makes this compound valuable for metabolic investigations:
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Tracking leucine metabolism in biological systems
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Analyzing protein turnover rates
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Investigating metabolic pathway dynamics through NMR or mass spectrometry
Structural Biology Applications
The 13C-enrichment facilitates structural studies of peptides and proteins:
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Enhanced signal in multidimensional NMR experiments
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Selective observation of specific carbon positions in complex biomolecules
| Parameter | Typical Specification |
|---|---|
| Chemical Purity | ≥98% |
| Isotopic Enrichment | ≥99% 13C at position 1 |
| Format | Crystalline solid |
| Unit Size | 1g or similar research quantities |
| Price Range | ~900€ per gram (as of 2025) |
Quality Control Measures
Manufacturing processes employ stringent quality control procedures:
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HPLC purity verification
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NMR analysis for isotopic enrichment confirmation
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Mass spectrometric verification of molecular identity
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Optical rotation measurement to confirm stereochemical integrity
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